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Compound of Interest

Compound Name: 1-Methyl-4-piperidinemethanol

Cat. No.: B1296265 Get Quote

1-Methyl-4-piperidinmethanol (Summenformel: C₇H₁₅NO) ist ein heterocyclischer Alkohol, der

in der pharmazeutischen Industrie als vielseitiges Zwischenprodukt dient.[1][4] Seine Struktur,

die einen Piperidinring mit einer N-Methylgruppe und einer primären Hydroxymethylgruppe an

der 4-Position kombiniert, bietet einzigartige reaktive Eigenschaften.[1] Die Derivatisierung der

Hydroxylgruppe ermöglicht die systematische Modifikation der physikochemischen und

pharmakokinetischen Eigenschaften eines Moleküls, wie z. B. Löslichkeit, Lipophilie,

metabolische Stabilität und Rezeptorbindungsaffinität. Dies macht es zu einem wertvollen

Ausgangsmaterial für die Entwicklung von Wirkstoffen, die auf das Zentralnervensystem (ZNS)

und andere therapeutische Bereiche abzielen.[2]

Die in diesem Leitfaden beschriebenen Methoden – Veresterung, Veretherung und

Carbamatbildung – stellen grundlegende und robuste Strategien zur Funktionalisierung dieses

wichtigen Bausteins dar.

Veresterung: Acylierung der Hydroxylgruppe
Die Veresterung, insbesondere die Acetylierung, ist eine der gebräuchlichsten Methoden zur

Maskierung oder Modifikation von Hydroxylgruppen. Die resultierenden Ester können als

Prodrugs dienen, die im Körper enzymatisch gespalten werden, um den aktiven Alkohol

freizusetzen, oder sie können selbst die gewünschte biologische Aktivität aufweisen.
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Die Acetylierung von primären Alkoholen wird typischerweise mit Essigsäureanhydrid in

Gegenwart einer Base oder eines Katalysators durchgeführt.[5][6] Die Base, wie z. B.

Natriumbicarbonat (NaHCO₃), deprotoniert die Hydroxylgruppe und erhöht so deren

Nukleophilie für den Angriff auf das elektrophile Carbonylkohlenstoffatom des Anhydrids.[5][6]

Diese Methode ist mild, effizient und verwendet kostengünstige und leicht verfügbare

Reagenzien.[5]

Protokoll 1: Basenkatalysierte Acetylierung mit
Essigsäureanhydrid
Dieses Protokoll beschreibt die Acetylierung von 1-Methyl-4-piperidinmethanol unter

Verwendung von Natriumbicarbonat als milde Base.

Materialien:

1-Methyl-4-piperidinmethanol (C₇H₁₅NO, MG: 129,20 g/mol )

Essigsäureanhydrid (Ac₂O)

Natriumbicarbonat (NaHCO₃), getrocknet

Dichlormethan (CH₂Cl₂), wasserfrei

Gesättigte wässrige Natriumbicarbonat-Lösung

Wasserfreies Magnesiumsulfat (MgSO₄)

Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter

Schritt-für-Schritt-Anleitung:

Reaktionsaufbau: In einem trockenen 100-ml-Rundkolben werden 1,29 g (10 mmol) 1-

Methyl-4-piperidinmethanol und 2,1 g (25 mmol) getrocknetes Natriumbicarbonat in 30 ml

wasserfreiem Dichlormethan suspendiert.

Zugabe des Reagenzes: Die Mischung wird bei Raumtemperatur gerührt. 1,53 ml (15 mmol)

Essigsäureanhydrid werden langsam über einen Tropftrichter zugegeben.
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Reaktion: Die Reaktion wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt

wird mittels Dünnschichtchromatographie (DC) überwacht (z. B. Eluent:

Dichlormethan/Methanol 9:1).

Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung durch einen Celite-

Filter filtriert, um das feste NaHCO₃ zu entfernen. Das Filtrat wird in einen Scheidetrichter

überführt.

Extraktion: Das Filtrat wird nacheinander mit 20 ml gesättigter NaHCO₃-Lösung und 20 ml

Kochsalzlösung gewaschen.

Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem

Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

Das Rohprodukt kann bei Bedarf durch Säulenchromatographie an Kieselgel gereinigt

werden.

Erwartetes Ergebnis: (1-Methylpiperidin-4-yl)methylacetat als farbloses bis leicht gelbliches Öl.

Reaktionsvorbereitung Reaktion Aufarbeitung & Aufreinigung

1-Methyl-4-piperidinmethanol
+ NaHCO₃ in CH₂Cl₂

Langsame Zugabe
von Essigsäureanhydrid

Suspension Rühren bei Raumtemperatur
(12-24 h) FiltrationReaktionsende Extraktives Waschen Trocknen & Eindampfen Säulenchromatographie

(optional)
Reines

(1-Methylpiperidin-4-yl)methylacetat
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Abbildung 1: Workflow für die Acetylierung von 1-Methyl-4-piperidinmethanol.

Veretherung: Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine klassische und vielseitige Methode zur Herstellung von

symmetrischen und unsymmetrischen Ethern.[7][8][9] Sie verläuft über einen Sₙ2-

Mechanismus, bei dem ein Alkoholat-Ion als Nukleophil ein Alkylhalogenid angreift.[8][10]
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Für die Synthese von Ethern aus 1-Methyl-4-piperidinmethanol muss der Alkohol zunächst in

sein korrespondierendes Alkoholat umgewandelt werden. Dies geschieht durch Deprotonierung

mit einer starken Base wie Natriumhydrid (NaH). Das resultierende Alkoholat greift dann in

einer Sₙ2-Reaktion ein primäres Alkylhalogenid (z. B. Ethylbromid) an.[10] Die Verwendung

eines primären Halogenids ist entscheidend, um Eliminierungsreaktionen als

Konkurrenzreaktion zu minimieren.[9][11]

Protokoll 2: Synthese von 4-(Ethoxymethyl)-1-
methylpiperidin
Dieses Protokoll beschreibt die Synthese eines Ethylethers über die Williamson-Ethersynthese.

Materialien:

1-Methyl-4-piperidinmethanol

Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)

Ethylbromid (EtBr)

Tetrahydrofuran (THF), wasserfrei

Gesättigte wässrige Ammoniumchlorid-Lösung (NH₄Cl)

Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Anleitung:

Vorbereitung des Alkoholats: In einem trockenen, mit Inertgas (Argon oder Stickstoff)

gespülten Dreihalskolben werden 0,44 g (11 mmol, als 60 % Dispersion) Natriumhydrid in 20

ml wasserfreiem THF suspendiert. Die Suspension wird auf 0 °C gekühlt.

Zugabe des Alkohols: Eine Lösung von 1,29 g (10 mmol) 1-Methyl-4-piperidinmethanol in 10

ml wasserfreiem THF wird langsam zugetropft. Die Mischung wird 30 Minuten bei 0 °C und

dann 1 Stunde bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.
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Alkylierung: Die Reaktionsmischung wird erneut auf 0 °C gekühlt. 1,09 ml (15 mmol)

Ethylbromid werden langsam zugegeben.

Reaktion: Die Mischung wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt.

Der Reaktionsfortschritt wird mittels DC überwacht.

Quenchen: Die Reaktion wird vorsichtig durch langsame Zugabe von 10 ml gesättigter

NH₄Cl-Lösung bei 0 °C gequencht.

Extraktion: Die wässrige Phase wird dreimal mit je 20 ml Ethylacetat extrahiert.

Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden über

wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem

Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Erwartetes Ergebnis: 4-(Ethoxymethyl)-1-methylpiperidin als flüssiges Produkt.
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Reaktionsmechanismus

1-Methyl-4-piperidinemethanol + NaH

Bildung des Alkoholats
(Deprotonierung)

in THF, 0°C -> RT

Nukleophiler Angriff (Sₙ2)
auf Ethylbromid

+ EtBr, 0°C -> RT

4-(Ethoxymethyl)-1-methylpiperidin

Verdrängung von Br⁻

Click to download full resolution via product page

Abbildung 2: Mechanistischer Ablauf der Williamson-Ethersynthese.

Carbamatbildung
Carbamate sind eine wichtige funktionelle Gruppe in der medizinischen Chemie und finden

sich in zahlreichen zugelassenen Medikamenten.[12] Sie werden oft als stabile Analoga von

Estern oder Amiden eingesetzt und können die Wasserstoffbrückenbindungsfähigkeit eines

Moleküls verbessern.
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Carbamate können aus Alkoholen durch Reaktion mit einem Isocyanat hergestellt werden.[13]

Die Hydroxylgruppe des Alkohols greift das elektrophile Kohlenstoffatom des Isocyanats an,

was zu einem Carbamat führt. Diese Reaktion verläuft in der Regel schnell, ohne Katalysator

und mit hoher Ausbeute.[14] Alternativ können Carbamate auch durch Reaktion mit

Carbamoylchloriden oder durch Umcarbamoylierung synthetisiert werden.[13][15]

Protokoll 3: Synthese von (1-Methylpiperidin-4-
yl)methyl-(phenyl)carbamat
Dieses Protokoll beschreibt die Reaktion von 1-Methyl-4-piperidinmethanol mit

Phenylisocyanat.

Materialien:

1-Methyl-4-piperidinmethanol

Phenylisocyanat

Toluol, wasserfrei

Hexan

Schritt-für-Schritt-Anleitung:

Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Kolben wird eine Lösung von

1,29 g (10 mmol) 1-Methyl-4-piperidinmethanol in 25 ml wasserfreiem Toluol vorgelegt.

Zugabe des Reagenzes: Die Lösung wird bei Raumtemperatur gerührt. 1,09 ml (10 mmol)

Phenylisocyanat werden langsam zugetropft. Eine leichte Erwärmung kann beobachtet

werden.

Reaktion: Die Mischung wird für 2-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt

wird mittels DC überwacht. In vielen Fällen fällt das Produkt als Feststoff aus.

Isolierung: Wenn ein Niederschlag entsteht, wird dieser durch Filtration abgetrennt, mit

kaltem Toluol und anschließend mit Hexan gewaschen, um nicht umgesetztes Isocyanat zu

entfernen.
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Aufreinigung: Wenn kein Niederschlag entsteht, wird das Lösungsmittel unter reduziertem

Druck entfernt. Der Rückstand wird aus einem geeigneten Lösungsmittelsystem (z. B.

Ethylacetat/Hexan) umkristallisiert oder durch Säulenchromatographie gereinigt.

Erwartetes Ergebnis: (1-Methylpiperidin-4-yl)methyl-(phenyl)carbamat als weißer Feststoff.

Analytische Charakterisierung der Derivate
Die erfolgreiche Synthese und Reinheit der hergestellten Derivate müssen durch

spektroskopische Methoden bestätigt werden.[16]
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Technik Zweck Erwartete Beobachtungen

¹H-NMR-Spektroskopie

Strukturelle Bestätigung und

Überprüfung der

Funktionalisierung.

Ester: Auftreten eines neuen

Singuletts bei ~2,1 ppm für die

Acetyl-Methylprotonen.

Verschiebung des -CH₂O-

Signals zu tieferem Feld (~4,0

ppm).[17][18] Ether: Auftreten

neuer Signale für die

Alkoxygruppe (z. B. ein Triplett

bei ~1,2 ppm und ein Quartett

bei ~3,5 ppm für eine

Ethoxygruppe).[17][18]

Carbamat: Auftreten von

Signalen für die Phenylgruppe

im aromatischen Bereich

(~7,0-7,5 ppm) und ein NH-

Signal.

¹³C-NMR-Spektroskopie
Bestätigung der neuen

funktionellen Gruppe.

Ester: Neues Carbonylsignal

bei ~170 ppm. Ether: Neue

Signale für die Alkoxy-

Kohlenstoffatome. Carbamat:

Neues Carbonylsignal

(Urethan) bei ~155 ppm.[18]

[19]

Massenspektrometrie (MS)
Bestimmung des

Molekulargewichts.

Nachweis des

Molekülionenpeaks ([M]+ oder

[M+H]+), der dem erwarteten

Molekulargewicht des Derivats

entspricht.[20]

Infrarotspektroskopie (IR) Identifizierung funktioneller

Gruppen.

Ester: Starke C=O-

Streckschwingungsbande bei

~1740 cm⁻¹. Carbamat: C=O-

Streckschwingungsbande bei

~1700 cm⁻¹ und N-H-
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Streckschwingungsbande bei

~3300 cm⁻¹.

Protokoll 4: Allgemeine Vorgehensweise zur NMR-
Analyse

Probenvorbereitung: Lösen Sie 5-10 mg der gereinigten Substanz in ca. 0,7 ml eines

deuterierten Lösungsmittels (z. B. CDCl₃ oder DMSO-d₆) in einem 5-mm-NMR-Röhrchen.

[16]

Messung: Nehmen Sie ¹H- und ¹³C-NMR-Spektren mit einem geeigneten Spektrometer (z. B.

400 MHz) auf.[16]

Datenanalyse: Vergleichen Sie die beobachteten chemischen Verschiebungen,

Multiplizitäten und Kopplungskonstanten mit den für die erwartete Struktur vorhergesagten

Werten.[17][18]

Zusammenfassung und Ausblick
Dieser Leitfaden stellt robuste und reproduzierbare Protokolle für die Derivatisierung von 1-

Methyl-4-piperidinmethanol durch Veresterung, Veretherung und Carbamatbildung zur

Verfügung. Diese grundlegenden Transformationen ermöglichen es Forschern in der

Arzneimittelentwicklung, die Eigenschaften dieses vielseitigen Bausteins gezielt zu

modifizieren und neue chemische Entitäten für die biologische Testung zu generieren. Die

sorgfältige analytische Charakterisierung der Produkte ist ein entscheidender Schritt zur

Gewährleistung der strukturellen Integrität und Reinheit der synthetisierten Verbindungen.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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